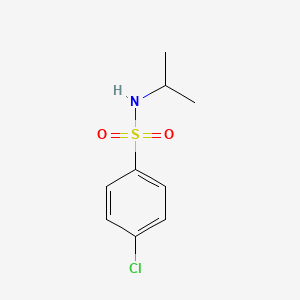

4-chloro-N-isopropylbenzenesulfonamide

Overview

Description

4-Chloro-N-isopropylbenzenesulfonamide is an organosulfur compound with the molecular formula C9H12ClNO2S. It is characterized by the presence of a chloro group and an isopropyl group attached to a benzenesulfonamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-N-isopropylbenzenesulfonamide can be synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with isopropylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-isopropylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfonic acids or sulfinamides.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted benzenesulfonamides.

Oxidation Reactions: Products include sulfonic acids.

Reduction Reactions: Products include sulfinamides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Sulfonamides, including 4-chloro-N-isopropylbenzenesulfonamide, are known for their antimicrobial activity. They inhibit bacterial growth by interfering with folate synthesis, which is crucial for DNA replication. Studies have demonstrated that structural modifications can enhance their efficacy against various pathogens. For example, compounds with additional halogen substitutions have shown improved antibacterial activity in vitro.

Case Study: Structure-Activity Relationship (SAR) Studies

Research has highlighted the importance of specific substituents on the sulfonamide group to optimize antimicrobial properties. In a study examining various derivatives, it was found that 4-chloro substitutions significantly increased the compound's potency against resistant bacterial strains .

Immunology

Adjuvant Activity

Recent studies have investigated the use of this compound as a potential adjuvant in vaccine formulations. It has been shown to enhance immune responses when used in conjunction with established adjuvants like monophosphoryl lipid A (MPLA). The compound appears to prolong activation of immune signaling pathways, such as NF-κB and ISRE, which are critical for effective vaccine responses .

Case Study: Murine Vaccination Studies

In murine models, the combination of this sulfonamide with MPLA resulted in significantly higher antigen-specific immunoglobulin responses compared to MPLA alone. This suggests that this compound can be an effective co-adjuvant in improving vaccine efficacy .

Biodegradation Studies

Research indicates that sulfonamides can persist in the environment, leading to concerns regarding their biodegradation. Studies on this compound have focused on its degradation pathways and the impact of environmental factors on its persistence. Understanding these pathways is crucial for assessing environmental risks associated with pharmaceutical contaminants .

Mechanism of Action

The mechanism of action of 4-chloro-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chloro group can participate in electrophilic aromatic substitution reactions, leading to the modification of biological pathways. The isopropyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

- 4-Chloro-N-methylbenzenesulfonamide

- 4-Chloro-N-ethylbenzenesulfonamide

- 4-Chloro-N-propylbenzenesulfonamide

Comparison: 4-Chloro-N-isopropylbenzenesulfonamide is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, biological activity, and physicochemical properties .

Biological Activity

4-Chloro-N-isopropylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a sulfonamide group attached to a chlorinated aromatic ring with an isopropyl substituent. This unique structure contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 233.72 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Sulfonamide, Chlorine |

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Inhibition of Enzymes : The sulfonamide group can competitively inhibit enzymes such as dihydropteroate synthase, which is critical for bacterial folate synthesis, thereby disrupting bacterial growth and replication.

- Electrophilic Aromatic Substitution : The chloro group can participate in electrophilic aromatic substitution reactions, leading to modifications in biological pathways that may enhance or inhibit various cellular functions.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antibacterial properties. They function by inhibiting bacterial growth through interference with folate synthesis pathways. Studies have shown that this compound can effectively inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies .

Anticancer Properties

In addition to its antibacterial effects, there is emerging evidence suggesting that this compound may possess anticancer properties. Preliminary studies indicate that compounds within the sulfonamide class can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL. This highlights its potential as an effective treatment for bacterial infections .

- Anticancer Activity : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 15 to 25 µM across different cancer types. Further investigation into its mechanism revealed activation of apoptotic pathways through caspase activation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-chloro-N-isopropylbenzenesulfonamide, and how can reaction conditions influence product purity?

- The compound is typically synthesized via sulfonylation of isopropylamine with 4-chlorobenzenesulfonyl chloride. Key reagents include anhydrous solvents (e.g., dichloromethane) and bases like triethylamine to neutralize HCl byproducts. Reaction temperature (0–25°C) and stoichiometric control are critical to minimize side reactions, such as over-sulfonylation or hydrolysis of the sulfonyl chloride .

- Methodological Tip : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate) and purify via recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- ¹H NMR : Expect signals at δ 1.2–1.4 ppm (isopropyl CH₃), δ 3.8–4.2 ppm (N-CH), and δ 7.4–7.8 ppm (aromatic protons). The sulfonamide NH proton may appear as a broad singlet at δ 5.5–6.0 ppm in CDCl₃ .

- IR : Key peaks include ~3250 cm⁻¹ (N-H stretch), ~1330 cm⁻¹ and ~1160 cm⁻¹ (asymmetric and symmetric SO₂ stretches) .

- Validation : Compare experimental data with computed spectra (e.g., PubChem) to resolve ambiguities .

Q. What solvent systems are optimal for studying the solubility and stability of this compound?

- The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability studies in aqueous buffers (pH 4–9) show minimal degradation over 24 hours at 25°C. For long-term storage, use anhydrous conditions and inert atmospheres to prevent sulfonamide hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the aromatic ring be addressed during derivatization?

- The chloro group at the 4-position directs electrophilic substitution to the ortho and para positions. For regiocontrol, use directing groups (e.g., nitro) or transition-metal catalysis (e.g., Pd-mediated cross-coupling) to install substituents at specific sites. Computational modeling (DFT) predicts electronic effects of substituents on reactivity .

- Case Study : Nitration under mixed acid (HNO₃/H₂SO₄) yields a 3:1 para/ortho ratio of nitro derivatives, validated by HPLC-MS .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Discrepancies may arise from assay conditions (e.g., bacterial strain variability, compound solubility). Standardize protocols using CLSI guidelines:

Use a DMSO stock solution (<1% v/v) to avoid solvent toxicity.

Include positive controls (e.g., ciprofloxacin) and measure MIC values in triplicate.

- Example : Inconsistent antifungal activity against C. albicans was traced to differences in culture media affecting compound ionization .

Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets?

- Perform docking studies using software like AutoDock Vina:

Optimize the ligand geometry (B3LYP/6-31G* level).

Use crystal structures of target proteins (e.g., carbonic anhydrase II, PDB ID 3KS3).

- Outcome : The sulfonamide group shows strong binding to Zn²⁺ in the enzyme active site, correlating with IC₅₀ values from enzyme inhibition assays .

Q. What analytical approaches identify and quantify degradation products under accelerated stability conditions?

Properties

IUPAC Name |

4-chloro-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c1-7(2)11-14(12,13)9-5-3-8(10)4-6-9/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURQJARFZVYLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323568 | |

| Record name | ST50182497 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28860-19-7 | |

| Record name | NSC404322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50182497 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.